molecular formula C10H19NO3 B6235673 tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate CAS No. 1785582-21-9

tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate

Cat. No.: B6235673
CAS No.: 1785582-21-9
M. Wt: 201.3
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Properties

CAS No.

1785582-21-9

Molecular Formula

C10H19NO3

Molecular Weight

201.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-hydroxy-2-methylcyclobutylamine . The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

tert-butyl chloroformate+3-hydroxy-2-methylcyclobutylaminetert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate+HCl\text{tert-butyl chloroformate} + \text{3-hydroxy-2-methylcyclobutylamine} \rightarrow \text{this compound} + \text{HCl} tert-butyl chloroformate+3-hydroxy-2-methylcyclobutylamine→tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields . The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like NaH (Sodium hydride) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted carbamates.

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